molecular formula C15H23N3O2 B3258161 Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate CAS No. 301225-52-5

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

Cat. No. B3258161
CAS RN: 301225-52-5
M. Wt: 277.36 g/mol
InChI Key: SGWSPSSRJWXVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is a chemical compound with the molecular weight of 277.37 . It is stored at room temperature and appears as a powder .


Synthesis Analysis

A method that combines liquid chromatography, a mass spectrometer, and a single mass analyzer has been used to identify tert-butyl 4-[(2-aminopyridin-3-yl)(nitroso)amino]piperidine-1-carboxylate . This method can be used to identify the impurity in rimegepant drug substance during manufacturing .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is a powder that is stored at room temperature . Its molecular weight is 277.37 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

tert-butyl 4-(pyridin-3-ylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWSPSSRJWXVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 3-aminopyridine (2.60 g, 27.60 mmol, 1.0 equiv; commercially available) and 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5.50 g, 27.60 mmol, 1.0 equiv; commercially available) in conc. acetic acid (1.57 mL, 1.66 g, 27.60 mmol, 1.0 equiv) and dichloroethane (50 mL) was stirred at rt for 4 h. Sodium triacetoxyborohydride (7.02 g, 33.12 mmol, 1.2 equiv) was added in one portion and the reaction mixture stirred for an additional time period of 16 h. To the reaction mixture was added a sat. solution of NaCl (2×50 mL) and the crude extracted with ethyl acetate (3×100 mL). The combined organic phases were washed over a sat. solution of Na2CO3 (50 mL), dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with silica column chromatography eluting with a gradient of dichloromethane/methanol (10:0→4:1) to yield 3.60 g (47%) of the title compound in 90% purity according to 1H NMR. 1H NMR (360 MHz, CDCl3): δ 1.28-1.41 (m, 2H), 1.47 (s, 9H), 2.04 (dd, J=12.8 Hz, J=2.6 Hz, 2H), 2.93 (t, J=12.3 Hz, 2H), 3.44 (br s, 1H), 3.58 (br s, 1H), 4.07 (d, J=10.7 Hz, 2H), 6.83-6.91 (m, 1H), 7.08 (dd, J=8.2 Hz, J=4.5 Hz, 1H), 7.96 (d, J=3.6 Hz, 1H), 8.02 (d, J=2.5 Hz, 1H). MS (ESI): 278.5 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
7.02 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods II

Procedure details

Using general procedure A, 3-aminopyridine (1.43 g, 1.01 mmol) and 1-Boc-4-piperidone (3.0 g, 1.0 mmol) afforded 4-(pyridin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid (3.15 g, 92%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.